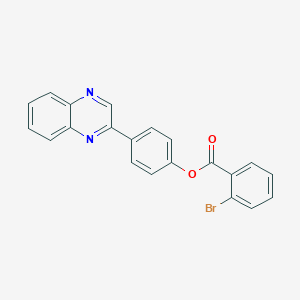

4-(2-Quinoxalinyl)phenyl 2-bromobenzoate

Description

4-(2-Quinoxalinyl)phenyl 2-bromobenzoate is a heterocyclic organic compound featuring a quinoxaline core substituted with a phenyl ester group bearing a 2-bromobenzoate moiety. Quinoxaline derivatives are known for their diverse applications in pharmaceuticals, materials science, and coordination chemistry due to their electron-deficient aromatic systems and ability to engage in π-π interactions .

Properties

Molecular Formula |

C21H13BrN2O2 |

|---|---|

Molecular Weight |

405.2g/mol |

IUPAC Name |

(4-quinoxalin-2-ylphenyl) 2-bromobenzoate |

InChI |

InChI=1S/C21H13BrN2O2/c22-17-6-2-1-5-16(17)21(25)26-15-11-9-14(10-12-15)20-13-23-18-7-3-4-8-19(18)24-20/h1-13H |

InChI Key |

ALGPEBDSLQSPDJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3)Br |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 4-(2-Quinoxalinyl)phenyl 2-bromobenzoate, we compare it with three categories of analogs: quinoxaline derivatives, brominated aromatic esters, and heterocyclic carboxylates.

Quinoxaline Derivatives

- 2-(4-Bromophenyl)quinoxaline (CAS 5021-45-4) Molecular Formula: C₁₄H₉BrN₂ vs. C₂₁H₁₃BrN₂O₂ (target compound). Key Differences: The absence of the ester-linked 2-bromobenzoate group in 2-(4-bromophenyl)quinoxaline simplifies its structure, reducing steric bulk and altering electronic properties. This derivative is primarily utilized in coordination chemistry and as a ligand precursor, whereas the ester functionality in the target compound may enhance solubility or enable covalent binding in biological systems .

Brominated Aromatic Esters

- Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate Molecular Weight: ~371.2 g/mol vs. ~443.2 g/mol (target compound). Functional Groups: The quinoline core and ethyl ester in this compound contrast with the quinoxaline and phenyl ester in the target. Quinoline derivatives often exhibit stronger fluorescence and antimicrobial activity, while quinoxalines are more electron-deficient, favoring charge-transfer interactions .

Heterocyclic Carboxylates

- 2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate (CAS 353466-91-8) Structural Features: A benzyloxy-substituted phenyl group and a 2-hydroxyquinoline carboxylate ester. The hydroxyl group enables hydrogen bonding, absent in the target compound. This derivative’s larger molecular weight (C₂₅H₁₉NO₅, ~413.4 g/mol) and extended conjugation suggest distinct photophysical properties compared to the brominated target compound .

Tabulated Comparison of Key Parameters

Research Findings and Functional Insights

- Electronic Effects: The bromine atom in this compound likely induces electron-withdrawing effects, polarizing the ester linkage and enhancing electrophilic reactivity. This contrasts with non-brominated analogs, which may exhibit weaker polarization .

- Similar effects are observed in 2-(4-bromophenyl)quinoxaline .

- The brominated ester may improve lipophilicity, enhancing membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.